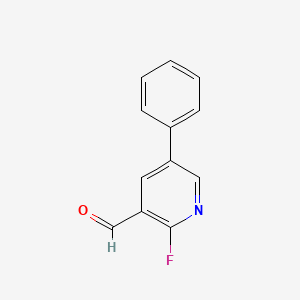

2-Fluoro-5-phenylnicotinaldehyde

Overview

Description

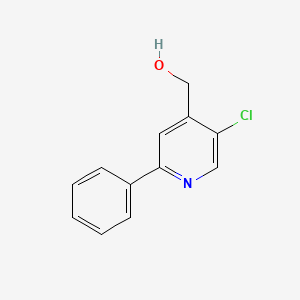

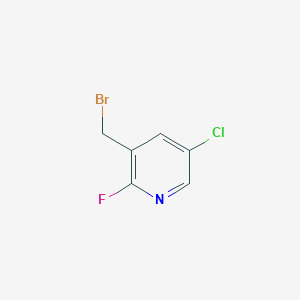

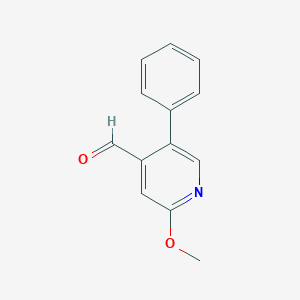

2-Fluoro-5-phenylnicotinaldehyde is a chemical compound with the molecular formula C12H8FNO. It has a molecular weight of 201.2 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Fluoro-5-phenylnicotinaldehyde is1S/C12H8FNO/c13-12-11(8-15)6-10(7-14-12)9-4-2-1-3-5-9/h1-8H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

2-Fluoro-5-phenylnicotinaldehyde is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications

Catalysis and Synthesis

2-Fluoro-5-phenylnicotinaldehyde, a compound with potential use in catalysis, is involved in reactions that include oxidative enantioselective α-fluorination of simple aliphatic aldehydes. This process, enabled by N-heterocyclic carbene catalysis, uses N-fluorobis(phenyl)sulfonimide as an oxidant and fluorine source, overcoming challenges such as competitive difluorination and nonfluorination, and proceeds with high to excellent enantioselectivities (Fangyi Li, Zijun Wu, & Jian Wang, 2014). Additionally, 2-Fluoro-3-phenyl-allyltrimethylsilane, derived from β-fluorinated allylic acetate, reacts with various aldehydes and acetals in the presence of TiCl4, yielding homoallyl alcohols and ethers in good to moderate yields, showcasing its potential as a fluorinated reagent for Hosomi–Sakurai reactions (Tsuyoshi Hayashi, Y. Usuki, & H. Iio, 2010).

Organic Light Emitting Diodes (OLEDs)

In the field of material science, 2-Fluoro-5-phenylnicotinaldehyde derivatives have applications in the development of highly efficient blue emitters for OLEDs. New fluoro derivatives of oligo(arylenevinylene) prepared via double Heck-coupling reactions or Horner–Wadsworth–Emmons reactions exhibit high fluorescence quantum yields with emissions spanning a broad wavelength region. These materials, characterized by altered highest occupied and lowest unoccupied molecular orbital energy levels due to fluoro substituents, demonstrate the influence of fluorination on electronic properties, leading to remarkable external quantum efficiency values in OLED devices (H.‐C. Li, Y. Lin, Po-Ting Chou, Y.M. Cheng, & R. Liu, 2007).

Synthesis of Fluorinated Compounds

Fluorinated compounds, including 3-fluoropyrroles, are synthesized from 2-aryl-5-(bromomethyl)-1-pyrrolines via electrophilic α,α-difluorination and subsequent aromatization, providing a new entry toward 3-fluorinated pyrroles. This methodology emphasizes the utility of fluoro-containing reagents in the synthesis of novel organic structures, illustrating the broader applicability of 2-Fluoro-5-phenylnicotinaldehyde and its derivatives in organic synthesis (Riccardo Surmont, G. Verniest, F. Colpaert, G. Macdonald, J. Thuring, F. Deroose, & N. De Kimpe, 2009).

Safety and Hazards

properties

IUPAC Name |

2-fluoro-5-phenylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-12-11(8-15)6-10(7-14-12)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNSIPWHRURRIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-phenylnicotinaldehyde | |

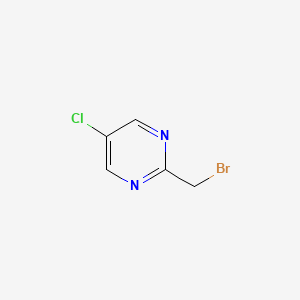

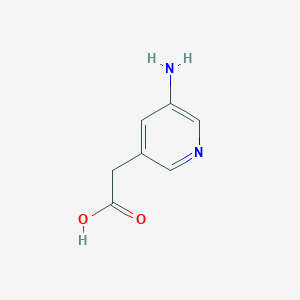

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11bR)-N-(2,6-Di(anthracen-9-yl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B3224118.png)

![Tert-butyl 4-amino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B3224141.png)